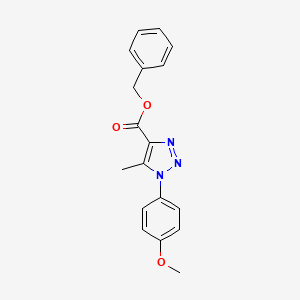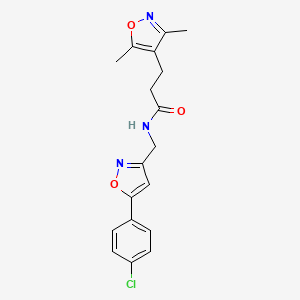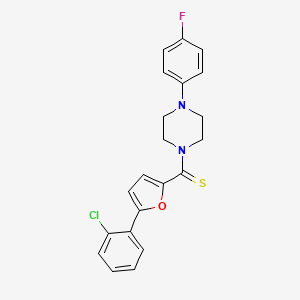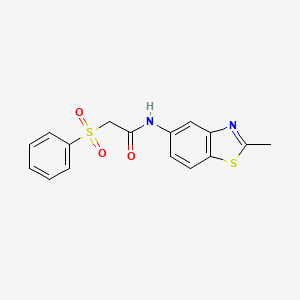
benzoate de 1-(4-méthoxyphényl)-5-méthyl-1H-1,2,3-triazole-4-yle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a synthetic organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a methyl group attached to the triazole ring, along with a carboxylate ester functional group
Applications De Recherche Scientifique
Bien sûr ! Voici une analyse complète des applications de recherche scientifique du benzoate de 1-(4-méthoxyphényl)-5-méthyl-1H-1,2,3-triazole-4-yle :
Applications pharmaceutiques
Le this compound a montré un potentiel dans la recherche pharmaceutique en raison de ses propriétés structurelles. Il est étudié pour ses activités antimicrobiennes et antifongiques, qui pourraient conduire au développement de nouveaux médicaments pour traiter les infections . De plus, ses propriétés anti-inflammatoires sont explorées pour une utilisation potentielle dans le traitement des maladies inflammatoires .
Recherche sur le cancer
Ce composé est également étudié pour ses propriétés anticancéreuses. Des études ont montré que les dérivés des 1,2,3-triazoles peuvent inhiber la croissance de certaines lignées de cellules cancéreuses, ce qui en fait des candidats prometteurs pour la thérapie anticancéreuse . La structure spécifique du this compound peut améliorer sa capacité à cibler et à tuer les cellules cancéreuses.
Science des matériaux
En science des matériaux, ce composé est étudié pour son utilisation potentielle dans l'électronique organique. Ses propriétés électroniques uniques en font un candidat pour une utilisation dans les diodes électroluminescentes organiques (OLED) et les photovoltaïques organiques (OPV) . Ces applications pourraient conduire à des dispositifs électroniques plus efficaces et plus rentables.
Catalyse
Le this compound est étudié comme catalyseur dans diverses réactions chimiques. Sa capacité à faciliter les réactions de chimie clic, largement utilisées dans la découverte et le développement de médicaments, en fait un outil précieux en chimie synthétique . Cela pourrait rationaliser la production de molécules complexes.
Chimie agricole
En agriculture, ce composé est étudié pour son potentiel en tant que pesticide. Ses propriétés antimicrobiennes pourraient aider à protéger les cultures contre les infections bactériennes et fongiques, conduisant à des rendements plus élevés et à des pertes réduites . Cette application est particulièrement importante pour les pratiques agricoles durables.
Nanotechnologie
Enfin, le this compound est étudié pour son utilisation potentielle en nanotechnologie. Sa capacité à former des nanostructures pourrait conduire à de nouvelles applications dans l'administration de médicaments, l'imagerie et d'autres domaines de la nanomédecine. Cela pourrait révolutionner la façon dont nous abordons les traitements médicaux et les diagnostics.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes in the body .
Mode of Action
This typically involves binding to the target, which can lead to changes in the target’s activity .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways, including those involved in inflammation and oxidative stress .
Pharmacokinetics
Similar compounds have been found to have various adme properties that can impact their bioavailability .
Result of Action
Similar compounds have been found to have various effects, such as reducing inflammation and oxidative stress .
Action Environment
Environmental factors can influence the action, efficacy, and stability of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate. For example, factors such as pH, temperature, and agitation speed can affect the efficiency of bioreduction reactions involving similar compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For this compound, the azide precursor can be 4-methoxyphenyl azide, and the alkyne can be propargyl alcohol.
Esterification: The resulting triazole alcohol can be esterified with benzyl chloroformate in the presence of a base such as triethylamine to form the benzyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, pressure, and solvent choice would be carefully controlled to ensure efficient production.
Types of Reactions:
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-methanol.
Substitution: Various benzyl-substituted triazole derivatives.
Chemistry:
Catalysis: The triazole ring can act as a ligand in coordination chemistry, forming complexes with metals that can be used as catalysts in organic reactions.
Material Science: The compound can be used in the synthesis of polymers and other advanced materials due to its stable triazole ring.
Biology and Medicine:
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties, and this compound could be explored for such applications.
Pharmaceuticals: Potential use as a scaffold for drug development, particularly in designing inhibitors for enzymes or receptors.
Industry:
Agriculture: Possible use as a fungicide or pesticide due to the bioactive nature of triazole compounds.
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its aromatic structure.
Comparaison Avec Des Composés Similaires
- Benzyl 1-(4-hydroxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Benzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
- Benzyl 1-(4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Comparison:
- Uniqueness: The methoxy group in benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate provides unique electronic and steric properties, influencing its reactivity and interactions with other molecules.
- Reactivity: Compounds with different substituents on the phenyl ring (e.g., hydroxyl, chloro, nitro) will have different reactivity profiles and biological activities, making each compound unique in its applications.
This detailed overview provides a comprehensive understanding of benzyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
IUPAC Name |
benzyl 1-(4-methoxyphenyl)-5-methyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-13-17(18(22)24-12-14-6-4-3-5-7-14)19-20-21(13)15-8-10-16(23-2)11-9-15/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHJAUHCELTRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-((2-chlorobenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2521300.png)

![Methyl {(4E)-4-[(dimethylamino)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-YL}acetate](/img/structure/B2521302.png)
![2-Methyl-6-[(1-methylpyrazol-4-yl)methylamino]pyridine-4-carboxylic acid](/img/structure/B2521303.png)

![N-[6-(4-chlorophenyl)-4-methyl-2-oxo-2H-pyran-3-yl]-4-methylbenzenecarboxamide](/img/structure/B2521306.png)




